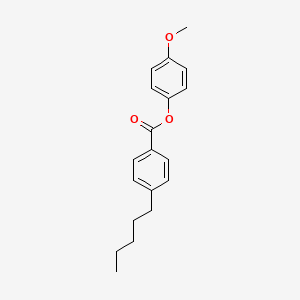
Acetic acid, (phenylseleno)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (phenylseleno)-, ethyl ester is an organic compound that belongs to the class of esters Esters are derived from carboxylic acids and alcohols This particular ester is characterized by the presence of a phenylseleno group attached to the acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, (phenylseleno)-, ethyl ester typically involves the esterification of acetic acid with ethanol in the presence of a phenylseleno group. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of acetic anhydride or acid chlorides as reactants to improve the efficiency and yield of the esterification process. The reaction is often catalyzed by acids and carried out under controlled temperature and pressure conditions to ensure optimal production rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenylseleno group is oxidized to form selenoxide or other selenium-containing compounds.
Reduction: The compound can also undergo reduction reactions, where the phenylseleno group is reduced to form phenylselenol or other reduced selenium species.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Oxidation Products: Selenoxides, selenones.
Reduction Products: Phenylselenol, selenides.
Substitution Products: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, (phenylseleno)-, ethyl ester has several applications in scientific research:
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetic acid, (phenylseleno)-, ethyl ester involves the interaction of the phenylseleno group with various molecular targets. The phenylseleno group can undergo redox reactions, influencing cellular redox balance and modulating the activity of enzymes and signaling pathways. The compound’s effects are mediated through its ability to interact with thiol groups in proteins, leading to changes in protein function and cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester derived from acetic acid and ethanol, commonly used as a solvent.
Phenyl acetate: An ester with a phenyl group attached to the acetic acid moiety, used in perfumery and flavoring.
Selenoacetic acid esters: Esters containing selenium in the acetic acid moiety, studied for their unique chemical properties.
Uniqueness: Acetic acid, (phenylseleno)-, ethyl ester is unique due to the presence of the phenylseleno group, which imparts distinct redox properties and potential biological activities. This sets it apart from other esters that lack selenium and its associated chemical reactivity.
Propriétés
Numéro CAS |
51364-94-4 |
|---|---|
Formule moléculaire |
C10H12O2Se |
Poids moléculaire |
243.17 g/mol |
Nom IUPAC |
ethyl 2-phenylselanylacetate |
InChI |
InChI=1S/C10H12O2Se/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clé InChI |
XQWGLHHVCVTOOC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


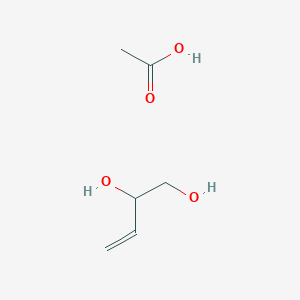
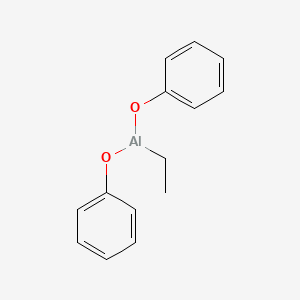
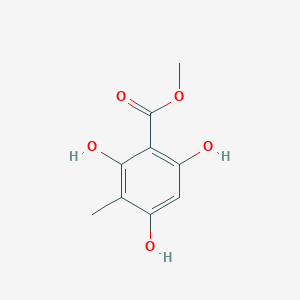
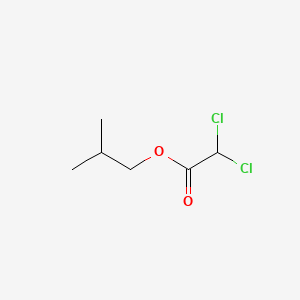
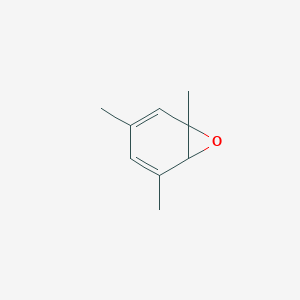
![(9-Methyl-1,4-dioxaspiro[4.4]nonan-9-yl)methanol](/img/structure/B14666334.png)
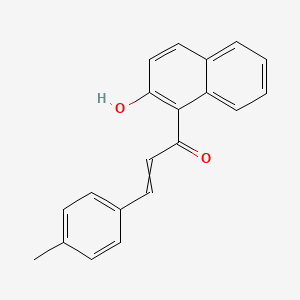
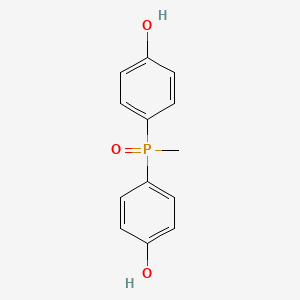


![Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14666360.png)

